2-(1-Benzylpyrrolidin-2-yl)cyclopropane-1-carboxylic acid
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Overview
Description
2-(1-Benzylpyrrolidin-2-yl)cyclopropane-1-carboxylic acid is an organic compound that features a cyclopropane ring attached to a pyrrolidine ring, which is further substituted with a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylpyrrolidin-2-yl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable pyrrolidine derivative. This can be done using a cyclopropanation reagent such as diazomethane or a Simmons-Smith reagent. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the synthetic routes mentioned above to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzylpyrrolidin-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzyl group or other substituents on the pyrrolidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine or chlorine) or nucleophiles (e.g., amines or thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(1-Benzylpyrrolidin-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving cyclopropane-containing molecules.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(1-Benzylpyrrolidin-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring can act as a reactive site, allowing the compound to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The benzyl group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 2-(1-Benzylpyrrolidin-2-yl)cyclopropane-1-carboxylic acid include other cyclopropane-containing molecules and pyrrolidine derivatives. These compounds may share some structural features but differ in their substituents and overall reactivity. For example:
Cyclopropane-1-carboxylic acid: Lacks the pyrrolidine and benzyl groups, resulting in different chemical properties.
1-Benzylpyrrolidine:
The uniqueness of this compound lies in its combination of a cyclopropane ring with a benzyl-substituted pyrrolidine, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19NO2 |
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Molecular Weight |
245.32 g/mol |
IUPAC Name |
2-(1-benzylpyrrolidin-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C15H19NO2/c17-15(18)13-9-12(13)14-7-4-8-16(14)10-11-5-2-1-3-6-11/h1-3,5-6,12-14H,4,7-10H2,(H,17,18) |
InChI Key |
ZXPMTMYHNWOTOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C3CC3C(=O)O |
Origin of Product |
United States |
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